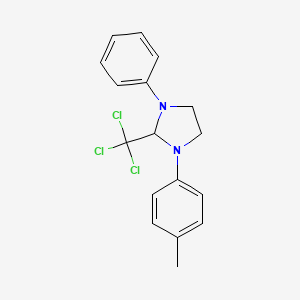
4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride is an organic compound belonging to the pyridine family. It is characterized by the presence of an ethenyl group at the 4-position, two methyl groups at the 2 and 5 positions, and a hydroxyl group at the 3-position of the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride typically involves multi-step organic reactions. One common method includes:
Alkylation: Introduction of the ethenyl group at the 4-position of the pyridine ring.
Methylation: Addition of methyl groups at the 2 and 5 positions.
Hydroxylation: Introduction of the hydroxyl group at the 3-position.
Formation of Hydrochloride Salt: Reacting the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-Ethenyl-2,5-dimethylpyridin-3-one.
Reduction: Formation of 4-Ethyl-2,5-dimethylpyridin-3-ol.
Substitution: Formation of 4-Ethenyl-2,5-dimethylpyridin-3-chloride.
Scientific Research Applications
4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride depends on its interaction with molecular targets. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce physiological effects.
Pathways Involved: The compound may influence signaling pathways, such as oxidative stress response and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxymethyl-2,5-dimethyl-pyridin-3-ol: Similar structure with an ethoxymethyl group instead of an ethenyl group.
3-chloro-4,6-dimethylpyridin-2-ol hydrochloride: Similar pyridine ring with different substituents.
Uniqueness
4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its ethenyl group provides reactivity that can be exploited in various synthetic and biological applications.
Properties
CAS No. |
61595-44-6 |
|---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-4-8-6(2)5-10-7(3)9(8)11;/h4-5,11H,1H2,2-3H3;1H |
InChI Key |
AVZQFRWATCRKHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C=C)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)
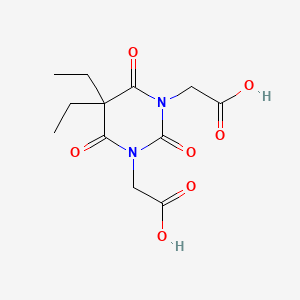
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)

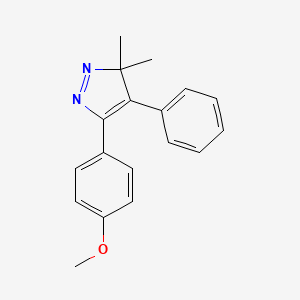
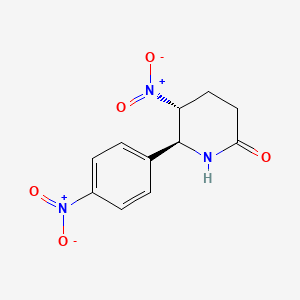
![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)


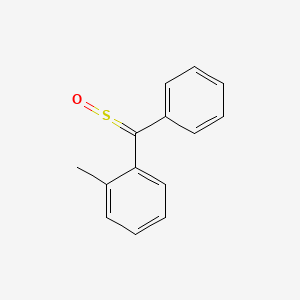
![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
![2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one](/img/structure/B14586203.png)
